Dual Mimicry Evades Dual tRNA Synthetase Editing: A Unique Property for Studying Mistranslation
Azetidine-2-carboxylic acid (Aze) is a 'dual mimic' of both proline and alanine, a unique property not shared by L-proline or other common analogs. It is activated by both human prolyl-tRNA synthetase (ProRS) and alanyl-tRNA synthetase (AlaRS). While AlaRS can edit (hydrolyze) the mischarged Ala-tRNA^Ala, ProRS cannot, leading to its exclusive misincorporation as proline in vivo [1]. This mechanism of evading one but not both editing systems is a specific, quantifiable differentiation for studying mistranslation pathways.
| Evidence Dimension | Biochemical Mimicry and Editing Evasion |
|---|---|
| Target Compound Data | Activated by both ProRS and AlaRS; mischarged by AlaRS but edited; stably charged by ProRS and misincorporated as proline. |
| Comparator Or Baseline | L-Proline: Cognate substrate for ProRS only. |
| Quantified Difference | Aze is a dual mimic of two standard amino acids; proline is a single cognate substrate. |
| Conditions | In vitro enzyme assays and co-crystal structures with human tRNA synthetases. |
Why This Matters
This unique dual-mimicry property makes Aze an essential, irreplaceable tool for dissecting the mechanisms of translational fidelity and the cellular consequences of mistranslation, where other proline analogs cannot replicate this complex interaction.
- [1] Song, Y., et al. (2017). Double mimicry evades tRNA synthetase editing by toxic vegetable-sourced non-proteinogenic amino acid. Nature Communications, 8, 2281. View Source
